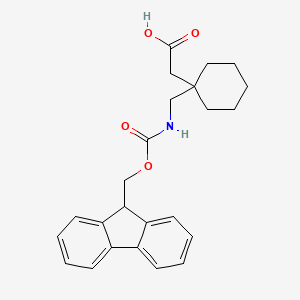
Fmoc-gabapentin
描述
Fmoc-gabapentin is a derivative of gabapentin, an anticonvulsant and analgesic medication, modified with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly used in peptide synthesis as a protecting group for amino acids. This modification allows for the use of gabapentin in various analytical and synthetic applications, particularly in the field of peptide chemistry.
作用机制
Target of Action
Fmoc-gabapentin is a compound that combines the structures of gabapentin and the fluorenylmethyloxycarbonyl (Fmoc) group . Gabapentin’s primary target is the auxiliary α2δ-1 subunit of voltage-gated calcium channels . This subunit plays a crucial role in the transmission of pain signals in the nervous system .
Mode of Action
It is believed that gabapentin binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the influx of calcium and thereby decreasing the release of excitatory neurotransmitters . The Fmoc group, on the other hand, is a protecting group used in organic synthesis, particularly for amines .
Biochemical Pathways
Gabapentin, and likely this compound, affects several biochemical pathways. It inhibits the influx of calcium, reducing the release of excitatory neurotransmitters . This can lead to downstream effects such as decreased neuronal excitability and reduced transmission of pain signals .
Result of Action
The action of gabapentin results in decreased neuronal excitability and reduced transmission of pain signals, making it effective in the management of peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures
Action Environment
The action of this compound, like that of gabapentin, can be influenced by various environmental factors. For example, the degradation of gabapentin-N-FMOC and FMOC-Cl to FMOC-OH occurs simultaneously in the presence of a basic reaction medium, which is specific for gabapentin derivatization . This degradation reaction is accelerated at temperatures above 45 °C and also by the time of contact of the reactant and product with the basic medium .
生化分析
Biochemical Properties
Fmoc-gabapentin interacts with various biomolecules, primarily the α2δ-1 subunit of voltage-gated calcium channels . This interaction inhibits the excitatory influx of calcium, reducing the activation of pain-signaling neurons . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation .
Cellular Effects
This compound has been shown to influence cell function by inhibiting glutamate release and interfering with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABAA receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the α2δ-1 protein subunit of voltage-gated calcium channels in the central nervous system . This binding blocks the excitatory influx of calcium, inhibiting nerve injury-induced trafficking of α1 pore-forming units of calcium channels .
Dosage Effects in Animal Models
In animal models, gabapentin has shown to be useful in the treatment of epilepsy, chronic, neuropathic, and post-operative pain, and anxiety . Specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of NF-kB activation and subsequent production of inflammatory cytokines . It also stimulates the purinergic adenosine A1 receptor, supporting its anti-inflammatory and wound-healing properties .
Transport and Distribution
Gabapentin is known to be transported across the blood-brain barrier, suggesting that this compound may have similar transport mechanisms .
Subcellular Localization
Given its interactions with voltage-gated calcium channels, it is likely to be localized in areas of the cell where these channels are present .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-gabapentin typically involves the reaction of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is carried out in a basic medium, such as a borate buffer at pH 9.5, and is usually performed at room temperature. The reaction proceeds efficiently with a 2:1 molar ratio of Fmoc-Cl to gabapentin, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically monitored using high-performance liquid chromatography (HPLC) to ensure the complete conversion of gabapentin to this compound.
化学反应分析
Types of Reactions
Fmoc-gabapentin undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to yield free gabapentin.
Derivatization Reactions: this compound can be further derivatized with other reagents to introduce additional functional groups for specific applications.
Common Reagents and Conditions
Fmoc-Cl: Used for the initial derivatization of gabapentin.
Piperidine: Commonly used for the removal of the Fmoc group.
Borate Buffer: Maintains the basic pH required for the reaction.
Major Products Formed
The primary product of the reaction between gabapentin and Fmoc-Cl is this compound. Upon removal of the Fmoc group, free gabapentin is regenerated .
科学研究应用
Fmoc-gabapentin has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Analytical Chemistry: Employed in the derivatization of amino acids for detection and quantification using HPLC or fluorescence analysis.
Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.
Biological Research: Used in studies involving the modulation of neurotransmitter systems and the investigation of neurological disorders.
相似化合物的比较
Similar Compounds
Fmoc-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Valine: Similar to Fmoc-gabapentin, used in the synthesis of peptides and proteins.
Fmoc-Lysine: Widely used in peptide synthesis for introducing lysine residues.
Uniqueness
This compound is unique due to its dual functionality as both a derivative of gabapentin and an Fmoc-protected compound. This dual functionality allows it to be used in a variety of applications, from peptide synthesis to analytical chemistry, making it a versatile tool in scientific research .
属性
IUPAC Name |
2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-22(27)14-24(12-6-1-7-13-24)16-25-23(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,1,6-7,12-16H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOWILVGOJWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373234 | |
| Record name | fmoc-gabapentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-19-0 | |
| Record name | fmoc-gabapentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)
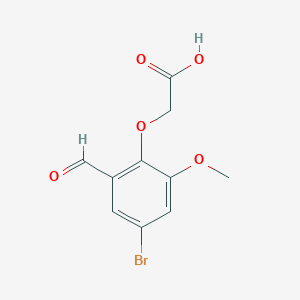
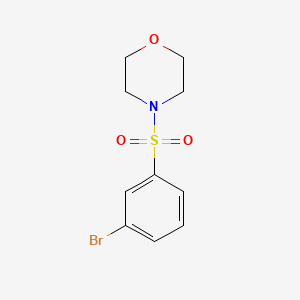
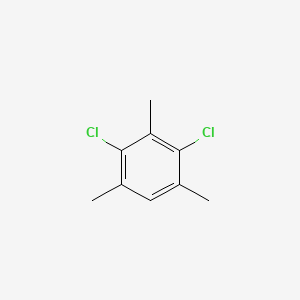
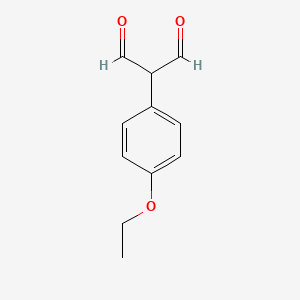
![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)
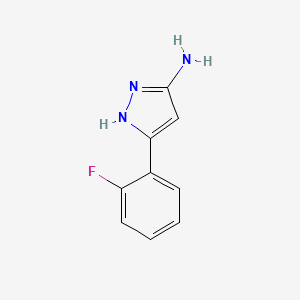

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)
![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)
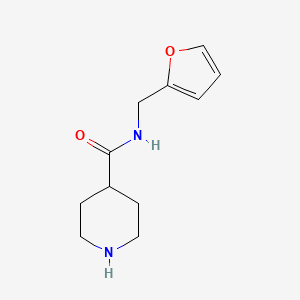
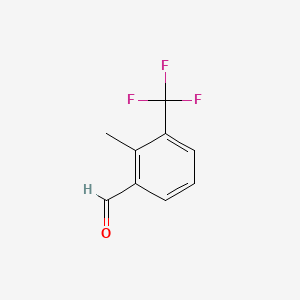
![2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1333967.png)
